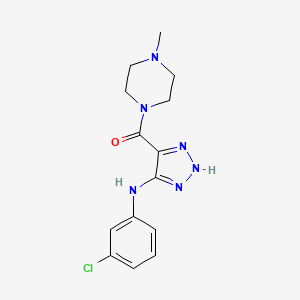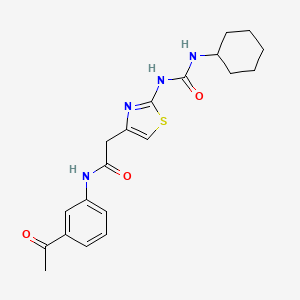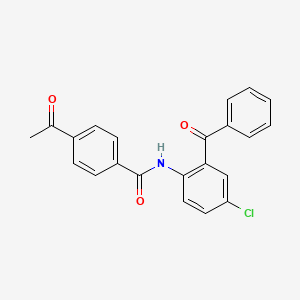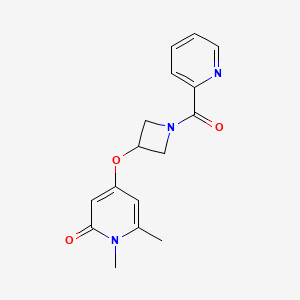![molecular formula C8H13NO2 B2927079 (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1860033-47-1](/img/structure/B2927079.png)
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carboxylic acids, such as “(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid”, are organic compounds that contain a carboxyl group (C=O)OH. Compared with mineral acids such as hydrochloric, perchloric, nitric, and sulfuric acids, the carboxylic acids are weak . Even though the carboxylic acids are weak acids, they are many orders of magnitude stronger than the corresponding alcohols .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives often involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis
The molecular structure of carboxylic acids is characterized by the presence of a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon atom, forming a carboxyl group (-COOH) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including acid dissociation, reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
Carboxylic acids have unique physical and chemical properties due to the presence of the carboxyl group. They are polar, can form hydrogen bonds, and tend to have higher boiling points than similar-sized hydrocarbons or alcohols .科学的研究の応用
Synthesis and Chemical Applications
The compound (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid, a sterically constrained amino acid, is utilized in various synthetic and drug design applications. Radchenko, Grygorenko, and Komarov (2010) synthesized related 2-azaspiro[3.3]heptane-derived amino acids, highlighting their utility in chemistry and biochemistry, particularly in drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010).
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound and its derivatives are valuable for creating novel therapeutic agents. For example, Odagiri et al. (2013) designed and synthesized derivatives of this compound, exhibiting potent antibacterial activity against respiratory pathogens. Their study demonstrates the compound's relevance in developing treatments for respiratory tract infections (Odagiri et al., 2013).
Organic Chemistry and Synthesis of Proline Scaffolds
In organic chemistry, the compound serves as a key element in synthesizing complex organic structures. López et al. (2020) describe its role in the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, highlighting its significance in industrial synthesis, including the production of antiviral drugs (López et al., 2020).
Advanced Organic Synthesis Techniques
Advanced organic synthesis techniques often employ this compound. For instance, Molchanov and Tran (2013) described the highly regioselective 1,3-dipolar cycloaddition reactions involving derivatives of the compound, leading to the formation of spirocyclic structures. This work underscores its versatility in organic synthesis and chemical transformations (Molchanov & Tran, 2013).
作用機序
Target of Action
It is a key element in the synthesis ofLedipasvir , a potent non-structural protein 5A (NS5A) inhibitor . NS5A is a multifunctional protein essential for hepatitis C virus replication and an important target for treating hepatitis C infection .
Mode of Action
As a component of ledipasvir, it may contribute to the inhibition of the ns5a protein, thereby disrupting the viral replication process .
Biochemical Pathways
As a part of ledipasvir, it is involved in the hepatitis c viral replication pathway by inhibiting the ns5a protein .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As a component of ledipasvir, it contributes to the inhibition of the ns5a protein, which disrupts the replication of the hepatitis c virus .
Safety and Hazards
特性
IUPAC Name |
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVSDIZYROBLG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2(CC2)C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)





![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)


![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)